molecular formula C6H10F3NO B13586819 [2-(Trifluoromethyl)oxolan-3-yl]methanamine

[2-(Trifluoromethyl)oxolan-3-yl]methanamine

Cat. No.: B13586819
M. Wt: 169.14 g/mol
InChI Key: LUYKBSSNEFAOBI-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C5H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)oxolan-3-yl]methanamine typically involves the reaction of oxirane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and specificity of the compound towards enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can improve the performance and durability of various products.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    [2-(Trifluoromethyl)oxolan-3-yl]methanol: Similar in structure but with a hydroxyl group instead of an amine group.

    [2-(Trifluoromethyl)oxolan-3-yl]methanoic acid: Contains a carboxylic acid group instead of an amine group.

    [2-(Trifluoromethyl)oxolan-3-yl]methanethiol: Features a thiol group instead of an amine group.

Uniqueness

The uniqueness of [2-(Trifluoromethyl)oxolan-3-yl]methanamine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the amine group allows for additional interactions with biological targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

[2-(trifluoromethyl)oxolan-3-yl]methanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2

InChI Key

LUYKBSSNEFAOBI-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C(F)(F)F

Origin of Product

United States

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